8-Dechloro-9-chloro Loratadine
Description
Overview of Loratadine (B1675096) and Desloratadine (B1670295) in Contemporary Antihistamine Therapy
Loratadine and its active metabolite, Desloratadine, are cornerstones of modern allergy treatment. virginia.edu Both are classified as second-generation antihistamines, prized for their efficacy in treating conditions like allergic rhinitis and chronic idiopathic urticaria. nih.gov They function as selective inverse agonists of peripheral histamine (B1213489) H1 receptors. wikipedia.org This targeted action blocks the effects of histamine, a key mediator in allergic reactions, thus alleviating symptoms such as sneezing, itching, and rhinorrhea. patsnap.com
A key advantage of second-generation antihistamines like Loratadine and Desloratadine is their limited ability to cross the blood-brain barrier, which results in a significantly lower incidence of sedative effects compared to first-generation agents. wikipedia.orgpatsnap.com Loratadine undergoes extensive first-pass metabolism in the liver, where it is converted to Desloratadine, a metabolite that is more potent in its antihistaminic activity. drugbank.comnih.gov This metabolic relationship is a critical factor in their pharmacological profiles.
| Feature | Loratadine | Desloratadine |
|---|---|---|
| Classification | Second-Generation Antihistamine | Second-Generation Antihistamine |
| Mechanism of Action | Selective peripheral H1-receptor inverse agonist | Active metabolite of Loratadine; potent, selective peripheral H1-receptor inverse agonist |
| Metabolic Relationship | Prodrug, metabolized to Desloratadine | Active metabolite of Loratadine |
| Primary Use | Allergic rhinitis, urticaria | Allergic rhinitis, urticaria |
Importance of Impurity Profiling and Control in Drug Development and Quality Assurance
Impurity profiling is a fundamental component of pharmaceutical quality control, essential for ensuring the safety and efficacy of drug products. pharmaffiliates.comchemicea.com Pharmaceutical impurities are unwanted chemicals that can be present in APIs or finished drug products. oceanicpharmachem.com They may originate from various sources, including raw materials, intermediates, by-products of the manufacturing process, or degradation of the API over time. oceanicpharmachem.commusechem.com
The presence of impurities, even in trace amounts, can potentially impact the drug's quality, stability, and safety. musechem.com Regulatory authorities, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities. ijcrt.org The ICH guidelines, particularly Q3A and Q3B, mandate the identification and characterization of any impurity present at a level of 0.10% or higher. ijcrt.orgkymos.com This process ensures that all potential risks are assessed and controlled. Rigorous control and monitoring of impurity profiles are therefore critical throughout the drug development lifecycle, from initial synthesis to commercial manufacturing and post-market surveillance. chemicea.comwisdomlib.org
| ICH Guideline Focus | Key Requirement | Threshold |
|---|---|---|
| Organic Impurities | Identification and Characterization | ≥ 0.10% |
| Degradation Products | Identification in stability studies | Levels above identification thresholds |
| Reporting | Documentation of impurity profiles in regulatory submissions | ≥ 0.05% |
Identification and Classification of 8-Dechloro-9-chloro Loratadine as a Specific Impurity/Analog
This compound is classified as an organic, process-related impurity of Loratadine. simsonpharma.compharmaffiliates.com It is a structural analog that is formed during the synthesis of the Loratadine API, likely due to positional isomerism during a chlorination step. Its chemical structure is highly similar to the parent molecule, with the key difference being the position of a chlorine atom on the benzocycloheptapyridine ring system.
As a known impurity, it serves as a critical reference standard in the analytical methods used for quality control of Loratadine. glppharmastandards.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify its presence, ensuring that its levels in the final API remain within the strict limits set by regulatory bodies. nih.govresearchgate.net The characterization of such impurities is vital for developing robust manufacturing processes that minimize their formation.
| Identifier | Value |
|---|---|
| Chemical Name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo chemicea.comkymos.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
| CAS Number | 109537-11-3 |
| Molecular Formula | C22H23ClN2O2 |
| Molecular Weight | 382.88 g/mol |
| Classification | Process-related impurity of Loratadine |
Research Gaps and Objectives for Comprehensive Investigation of this compound
While this compound is well-established as a pharmaceutical impurity standard, significant research gaps exist regarding its own intrinsic properties. The available literature primarily focuses on its role in the quality control of Loratadine. A comprehensive investigation of this compound would be guided by the following objectives:
Development of Advanced Analytical Methods: To develop and validate more sensitive and robust analytical techniques for the detection, quantification, and isolation of this compound in API batches. This includes methods that can distinguish it from other closely related isomers.
Synthesis and Characterization: To establish and optimize synthetic pathways for this compound to produce it in sufficient quantities and high purity for use as a reference material. Comprehensive structural elucidation using techniques like NMR spectroscopy and mass spectrometry is also a key objective. oceanicpharmachem.com
Pharmacological and Toxicological Profiling: A significant gap exists in the understanding of the biological activity of this compound. Research is needed to determine if it possesses any antihistaminic activity, either agonistic or antagonistic, or if it has a distinct pharmacological or toxicological profile compared to Loratadine.
Stability Studies: To investigate the stability of this compound under various stress conditions (e.g., heat, light, pH) to understand its degradation pathways and potential to form other products.
Closing these research gaps is essential not only for enhancing the quality control of Loratadine but also for contributing to the broader knowledge base of structure-activity relationships within this class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(14-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWFDJXJHWGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546060 | |
| Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109537-11-3 | |
| Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Biotransformation Pathways of 8 Dechloro 9 Chloro Loratadine
Chemical Synthesis Approaches for 8-Dechloro-9-chloro Loratadine (B1675096) and Related Halogenated Analogs
The synthesis of 8-Dechloro-9-chloro Loratadine and its related compounds involves multi-step processes that require careful selection of starting materials and precise control over reaction conditions to achieve the desired product with high purity.
The synthesis of this compound can be achieved through the reaction of key precursors. One documented synthetic route involves the use of Ethyl chloroformate and 8-Dechloro-9-chloro-N-Methyl Desloratadine (B1670295) . chemicalbook.com In this process, the N-methyl group of the desloratadine analogue is replaced with an ethoxycarbonyl group from the ethyl chloroformate, a reaction that is a common final step in the synthesis of loratadine itself from its N-methyl precursor. google.com
The broader synthesis of loratadine and its halogenated analogs often starts with precursors like 2-cyano-3-methylpyridine (B185307) or a tricyclic ketone, 8-chloro-5,6-dihydro-11H-benzo nih.govresearchgate.netcyclohepta[1,2-b]pyridin-11-one. drpress.orggoogle.com The synthesis of halogenated analogs would necessitate the use of appropriately halogenated starting materials. Common reaction chemistries employed in these syntheses include: drpress.orgresearchgate.netdrpress.org
Grignard Reactions: Utilized for forming carbon-carbon bonds, for instance, by reacting the tricyclic ketone with a piperidyl magnesium halide. google.comdrpress.org
Ritter Reaction: This reaction can be used to introduce an amide group into the molecule, often using a nitrile precursor. drpress.orgresearchgate.net
Wittig Reaction: This reaction is valuable for forming the double bond that connects the piperidine (B6355638) ring to the tricyclic system. drpress.org
McMurry Reaction: An alternative method for creating the aforementioned double bond through the coupling of two ketone groups. google.com
The synthesis of a series of loratadine analogs with hydroxyl groups has been accomplished using Michael addition, followed by Dieckmann cyclization and decarboxylation. nih.gov
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing the formation of byproducts. For the synthesis of loratadine and its analogs, several factors are manipulated: drpress.orgresearchgate.net
Catalysts: The introduction of novel catalysts in reactions like the Ritter reaction can improve selectivity and efficiency. drpress.orgresearchgate.net
Solvents: The choice of solvent can significantly impact reaction outcomes. For instance, optimizing solvent systems in Grignard reactions has been shown to simplify the process and improve product purity. drpress.org
Temperature: Controlling the temperature is crucial. For example, conducting the Grignard reaction at very low ("glacial") temperatures has been explored to improve yield and purity. google.com
Reagents: The use of new alkylating or cyanation reagents can enhance selectivity, yield, and safety. researchgate.net
Table 1: General Strategies for Optimizing Loratadine Synthesis
| Parameter | Optimization Strategy | Desired Outcome |
|---|---|---|
| Reaction Type | Introduction of novel catalysts | Increased selectivity, reduced side reactions |
| Grignard Reaction | Optimized solvent systems and temperature control | Simplified operations, shorter reaction time, improved purity |
| Alkylation/Cyanation | Use of new reagents and reaction control technologies | Increased selectivity and yield, reduced environmental impact, improved safety |
| Cyclization | Employment of novel catalysts | Reduced side reactions, increased yield |
A significant challenge in the synthesis of halogenated loratadine analogs is the potential for the formation of positional isomers, which can be difficult to separate. For instance, the chlorination of a precursor molecule could result in chlorine atoms being added to different positions on the aromatic rings, leading to a mixture of isomers such as 7-chloro, 9-chloro, and 10-chloro analogs in addition to the desired 8-chloro starting material for loratadine itself.
The purification of the final product and the separation of these closely related isomers require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. nih.govwaters.com The development of a stability-indicating HPLC method is crucial for separating the main compound from its impurities and degradation products. nih.gov
Strategies for effective purification include:
Method Development: Fine-tuning the HPLC method by adjusting the column type (e.g., C18), mobile phase composition, pH, and flow rate is essential for achieving good resolution between the desired isomer and other related substances. nih.govnih.govnih.gov
Gradient Elution: Employing a gradient elution in HPLC, where the composition of the mobile phase is changed over time, can be effective in separating complex mixtures of impurities. nih.gov
Recrystallization: This technique can be used for further purification of the isolated product. google.com
Mechanisms of Formation as a Degradation Product of Loratadine
This compound can also be formed as a degradation product of loratadine through various pathways, particularly under stress conditions. The identification of such impurities is a critical aspect of drug stability testing.
Loratadine is susceptible to degradation through several mechanisms, with oxidative and hydrolytic pathways being the most significant.
Oxidative Degradation: Studies have shown that loratadine degrades under oxidative stress, such as in the presence of sodium hypochlorite (B82951) (NaClO) or through UV-NaClO methods. nih.gov One study identified nine different chlorinated oxidation products of loratadine, indicating that the addition of chlorine to the molecule is a potential degradation pathway. nih.gov The formation of this compound would be consistent with a reaction where the original chlorine atom at position 8 is removed and a new chlorine atom is added at position 9, or a direct substitution on a deschloro-loratadine backbone.
Hydrolytic Degradation: Loratadine is an ester, which makes it susceptible to hydrolysis, particularly under alkaline conditions. nih.govresearchgate.net This process typically cleaves the ethoxycarbonyl group, leading to the formation of desloratadine and its corresponding acid derivative. nih.govresearchgate.net While this pathway does not directly lead to new halogenated byproducts, it is a primary degradation route that must be considered. Acidic hydrolysis also leads to degradation, though in some studies to a lesser extent than alkaline hydrolysis. neuroquantology.com
Photodegradation: Exposure to UV light can also cause loratadine to degrade. nih.govneuroquantology.com The combination of UV irradiation and a chlorinating agent like NaClO has been shown to be particularly effective in degrading loratadine, suggesting a pathway for the formation of chlorinated byproducts. nih.gov
Several environmental and processing factors can accelerate the degradation of loratadine and lead to the formation of impurities, including halogenated byproducts.
pH: The stability of loratadine is highly pH-dependent. Alkaline conditions promote hydrolytic degradation of the ester group. nih.govresearchgate.net The degradation of some pharmaceuticals has been observed to be more substantial under acidic conditions (pH < 7.5). jmaterenvironsci.com
Temperature: Elevated temperatures can increase the rate of degradation. Studies on loratadine tablets have shown that exposure to high temperature (e.g., 40°C) and high humidity can lead to significant changes in the active ingredient content over time. researchgate.net
Oxidizing Agents: The presence of oxidizing agents, such as hypochlorite in water treatment processes, can lead to the formation of chlorinated byproducts. nih.gov
Light: Exposure to UV and even sunlight can induce photodegradation. neuroquantology.com
Forced degradation studies are conducted to systematically investigate the impact of these stress factors.
Table 2: Summary of Loratadine Degradation under Forced Conditions
| Stress Condition | Observation | Potential Products |
|---|---|---|
| Acid Hydrolysis (0.1N HCl) | Significant degradation observed. | Degradation peaks detected by HPLC. neuroquantology.com |
| Alkaline Hydrolysis (0.1N NaOH) | Significant degradation observed, often greater than acidic hydrolysis. | Desloratadine and its acid derivative. nih.govresearchgate.netneuroquantology.com |
| Oxidative (NaClO) | Degradation occurs, leading to chlorinated byproducts. | Chlorinated oxidation products. nih.gov |
| Photolytic (UV/Sunlight) | Degradation observed, particularly with UV light. | Photodegradation products. nih.govneuroquantology.com |
| Thermal (Dry Heat) | Degradation observed in solid state. | Thermal degradation products. neuroquantology.com |
Kinetic Studies of this compound Formation Under Forced Degradation Conditions
Forced degradation studies are a critical component of pharmaceutical development, designed to identify potential degradation products that may form under various stress conditions. Such studies on loratadine have been performed to understand its stability profile. However, specific kinetic studies detailing the rate and extent of this compound formation under forced degradation conditions—such as exposure to acid, base, oxidation, light, or heat—are not presently available in the scientific literature. Without such studies, the propensity of loratadine to degrade into this specific halogenated impurity remains unknown.
Investigation of In Vivo Biotransformation Pathways Yielding this compound or Related Entities
The in vivo metabolism of loratadine is well-documented, with the primary pathway being the conversion to desloratadine. This process is mediated by cytochrome P450 enzymes. However, the formation of this compound as a metabolite has not been reported in these studies.
Role of Hepatic Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) in Loratadine Metabolism and Potential Halogenation/Dehalogenation Events
The metabolism of loratadine to its active metabolite, desloratadine, is predominantly carried out by the cytochrome P450 enzymes CYP3A4 and CYP2D6. Other CYPs, including CYP1A1 and CYP2C19, play a lesser role. The primary metabolic reactions are N-dealkylation and hydroxylation. While P450 enzymes are capable of catalyzing a wide range of reactions, including dehalogenation and, more rarely, halogenation, there is currently no evidence to suggest that these enzymes are involved in the formation of this compound from loratadine or its known metabolites in vivo. The dechloro- and subsequent chloro- modifications at the 8 and 9 positions of the loratadine molecule would represent a complex and thus far unobserved metabolic pathway.
Detection and Quantification of this compound in Biological Matrices during Metabolic Studies of Loratadine or Desloratadine
Comprehensive metabolic studies of loratadine and desloratadine have been conducted to identify and quantify metabolites in various biological matrices such as plasma, urine, and feces. These studies have consistently identified desloratadine as the major active metabolite, along with other minor hydroxylated products. To date, there have been no reports of the detection or quantification of this compound in any biological samples following the administration of loratadine or desloratadine. This suggests that if this compound is formed at all in vivo, its levels are below the limits of detection of the analytical methods employed in these studies.
Comparative Metabolic Fate of Loratadine and Its Halogenated Impurities
Given the lack of evidence for the in vivo formation of this compound, there have been no studies on its comparative metabolic fate relative to loratadine. Research in this area would necessitate the administration of this specific compound to preclinical models to characterize its absorption, distribution, metabolism, and excretion profiles. Such studies would be essential to understand its potential biological activity and safety profile but have not yet been published.
Advanced Analytical Strategies for the Characterization and Quantification of 8 Dechloro 9 Chloro Loratadine
Development and Validation of Chromatographic Methods for Impurity Profiling
Chromatographic techniques are fundamental in separating and quantifying impurities in pharmaceutical substances. The development of validated, sensitive, and specific methods is essential for the accurate determination of 8-Dechloro-9-chloro Loratadine (B1675096).
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like 8-Dechloro-9-chloro Loratadine. A reversed-phase HPLC method can be developed and validated for its effective separation from Loratadine and other related impurities. nih.govceu.es The method's specificity, linearity, accuracy, and precision must be established in accordance with International Council for Harmonisation (ICH) guidelines. nih.gov
A typical HPLC method would utilize a C18 or C8 stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. ceu.esijbpas.com Gradient elution is often employed to achieve optimal separation of a wide range of impurities with varying polarities. nih.gov
Detection can be performed using a variety of detectors. A UV-Vis detector set at a specific wavelength (e.g., 220 nm or 244 nm) can provide sensitive detection of this compound. nih.govceu.es A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. Fluorescence detection can be explored if the compound exhibits native fluorescence, potentially offering higher sensitivity and selectivity.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. Migrating an HPLC method for Loratadine and its impurities to a UPLC system can result in a significant reduction in run time, often by a factor of five or more, while maintaining or improving data quality. aip.org This increased throughput is highly beneficial in a quality control environment.
The principles of method development for UPLC are similar to HPLC, but with adjustments to flow rates and gradient profiles to accommodate the smaller particle size and column dimensions. The use of a UPLC system can lead to sharper peaks and better separation of closely eluting impurities.
Table 2: Comparison of a Conventional HPLC Method with a Migrated UPLC Method
| Parameter | HPLC Method | UPLC Method |
| Column | 4.6 x 150 mm, 5 µm | 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | ~20 minutes aip.org | ~4 minutes |
| Solvent Consumption | High | Low |
| Resolution | Good | Excellent |
While HPLC is the primary technique for analyzing Loratadine and its impurities, Gas Chromatography (GC) can be a valuable tool for the analysis of any volatile impurities that may be present from the synthesis process. For non-volatile compounds like this compound, derivatization may be necessary to increase their volatility and thermal stability for GC analysis.
Coupling GC with a Mass Spectrometry (MS) detector provides a powerful analytical tool for the separation and identification of compounds. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for definitive identification by comparing the obtained spectra with a reference library.
Loratadine itself is not chiral. However, due to the non-planar nature of its tricyclic ring system, it can exist as a pair of enantiomers that rapidly interconvert at room temperature. nih.gov Certain analogs of Loratadine have been shown to form stable, helically chiral products. nih.govnih.gov If the synthesis of this compound could potentially lead to the formation of stable stereoisomers, then chiral chromatography would be necessary to separate and quantify the individual enantiomers.
Chiral separation is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution.
Spectroscopic and Spectrometric Characterization for Structural Elucidation
The unambiguous identification of an impurity requires its structural elucidation, which is accomplished through a combination of spectroscopic and spectrometric techniques.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of unknown compounds. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. This high mass accuracy is crucial in distinguishing between compounds with the same nominal mass but different elemental formulas.
In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can be performed on an HRMS instrument. In an MS/MS experiment, a specific ion is selected, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable information about the structure of the molecule. The proposed fragmentation pathway for this compound would be expected to show characteristic losses related to the ethyl carboxylate group and the piperidine (B6355638) ring, similar to Loratadine.
Table 3: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ |
| Calculated Monoisotopic Mass | 382.1448 |
| Observed [M+H]⁺ (Hypothetical) | 383.1521 |
| Mass Accuracy (Hypothetical) | < 2 ppm |
| Key Fragmentation Ions (Hypothetical) | m/z related to loss of -COOC₂H₅, cleavage of the piperidine ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including process-related impurities like this compound. Through the application of ¹H, ¹³C, and two-dimensional (2D) NMR techniques, a definitive assignment of the molecular structure can be achieved.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to be complex, showing distinct signals for the aromatic protons on the cyclohepta[1,2-b]pyridinone ring system, the aliphatic protons of the piperidine ring, and the ethyl ester group. The key differentiation from the parent Loratadine molecule would be observed in the aromatic region. The positional shift of the chlorine atom from the 8-position to the 9-position induces changes in the chemical shifts (δ) and coupling constants (J) of the adjacent aromatic protons, providing a clear signature of this isomeric impurity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single peak. chemistrysteps.com The chemical shifts of the carbon atoms in the aromatic rings are particularly diagnostic. The carbon directly bonded to the chlorine atom (C9) would exhibit a significant downfield shift, while the chemical shifts of neighboring carbons would also be altered compared to Loratadine. The carbonyl carbon of the ester group is expected to appear at the lowest field (typically 160-180 ppm). libretexts.org
2D NMR Spectroscopy: To confirm the precise connectivity of atoms, 2D NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. It would be used to trace the proton connectivity within the piperidine and ethyl groups and along the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the piperidine ring to the tricyclic system and confirming the placement of substituents on the aromatic rings.
While commercial reference standards of this compound are available accompanied by this analytical data, specific spectral assignments are not widely published in scientific literature. glppharmastandards.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ethyl ester group. researchgate.net The aromatic region would show C=C stretching vibrations between 1450 and 1600 cm⁻¹. The C-N stretching of the pyridine and piperidine rings would appear in the 1000-1350 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be effective in identifying the aromatic ring structures, with characteristic peaks for the phenyl and pyridine rings. pace.edu For instance, the distinctive bands for the Loratadine API have been identified at 1647 cm⁻¹ (C=N stretching), 1586 cm⁻¹, 1063 cm⁻¹, 715 cm⁻¹, and 691 cm⁻¹. edinst.com Similar characteristic bands would be expected for the impurity, with slight shifts due to the altered substitution pattern. The combination of IR and Raman spectra provides a comprehensive profile of the molecule's functional groups, aiding in its identification and differentiation from related substances.
Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1))
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For quantifying impurities like this compound, method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliable and accurate results. nih.gov The validation process encompasses several key parameters.
Specificity and Selectivity Assessment in Complex Matrices
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of a stability-indicating HPLC method for Loratadine, specificity is demonstrated by showing that the peak for this compound is well-resolved from the main Loratadine peak and other known impurities. semanticscholar.org This is typically achieved by developing a chromatographic method with sufficient resolution (Resolution factor > 2) between adjacent peaks. Peak purity analysis using a photodiode array (PDA) detector is also employed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances.
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are crucial for quantifying trace-level impurities. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Below is an illustrative data table for LOD and LOQ values for related Loratadine impurities, demonstrating typical ranges for such compounds.
| Parameter | Impurity B | Impurity C | Impurity D | Impurity E |
| LOD (µg/mL) | 0.016 | 0.028 | 0.024 | 0.020 |
| LOQ (µg/mL) | 0.044 | 0.088 | 0.084 | 0.072 |
| Illustrative data based on a validated method for other Loratadine impurities. nih.govsemanticscholar.org |
Precision, Accuracy, and Linearity Evaluations
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For an impurity like this compound, linearity would be assessed over a range of concentrations, typically from the LOQ to 120% of the specification limit for that impurity. A linear relationship is confirmed if the correlation coefficient (r²) of the regression line is ≥ 0.99. researchgate.net
Precision: Precision expresses the closeness of agreement among a series of measurements. It is evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is typically assessed by performing at least six replicate measurements.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The precision is expressed as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., <5% for impurities). ceu.es
Accuracy: Accuracy is the closeness of the test results to the true value. It is determined by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, 120% of the specification limit). The percentage recovery is then calculated. Acceptance criteria for recovery are typically in the range of 85-115% for impurities. semanticscholar.org
The following table shows example precision and accuracy data for a related impurity.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Precision (%RSD) | < 5.0% | 1.8% |
| Accuracy (% Recovery) | 85.0 - 115.0% | 98.5 - 104.2% |
| Illustrative data based on validated methods for other Loratadine impurities. semanticscholar.orgresearchgate.net |
Robustness and System Suitability Testing for Routine Analysis
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied. The effect on chromatographic parameters like retention time, peak area, and resolution is observed. The method is considered robust if the system suitability criteria are met under all varied conditions. nih.gov
System Suitability: System suitability testing is an integral part of any analytical procedure. It is performed before and during the analysis of samples to ensure that the performance of the chromatographic system is adequate for the intended analysis. Parameters checked include retention time, peak tailing factor (should be ≤ 2), theoretical plates (a measure of column efficiency), and resolution between critical peak pairs. These parameters must fall within predefined limits for the analysis to be considered valid. farmaciajournal.com
Pharmacological Activity and Toxicological Assessment of 8 Dechloro 9 Chloro Loratadine
In Vitro Receptor Binding Affinity and Functional Activity Studies
A critical first step in characterizing a novel compound is to determine its interaction with relevant biological targets. For a structural analog of Loratadine (B1675096), the primary target of interest would be the histamine (B1213489) H1 receptor.
Competitive Binding Assays for Histamine H1 Receptors and Other Relevant Receptors
No publicly available data from competitive binding assays for 8-Dechloro-9-chloro Loratadine at histamine H1 receptors or any other receptors (such as muscarinic, adrenergic, or serotonergic receptors) were found. Such studies would be essential to determine the compound's binding affinity (Ki) and selectivity profile.
Assessment of Agonist, Antagonist, or Inverse Agonist Properties in Cellular Models
There is no available research assessing the functional activity of this compound in cellular models. To determine its pharmacological nature, studies would need to be conducted to ascertain whether it acts as an agonist (activating the receptor), antagonist (blocking the receptor), or inverse agonist (stabilizing the inactive state of the receptor).
Evaluation of Effects on Cellular Signaling Pathways (e.g., intracellular calcium mobilization)
The effect of this compound on cellular signaling pathways, such as its potential to modulate intracellular calcium mobilization upon histamine stimulation, has not been investigated in any published studies.
Preclinical Pharmacodynamic Evaluation
Preclinical studies are vital for understanding the potential therapeutic effects and mechanisms of action of a compound in a biological system.
In Vitro Studies of Anti-Allergic or Anti-Inflammatory Effects (e.g., mast cell degranulation, cytokine modulation)
No in vitro studies on the potential anti-allergic or anti-inflammatory effects of this compound have been published. Investigations into its ability to inhibit mast cell degranulation or modulate the release of inflammatory cytokines would be necessary to explore these properties.
Comparative Efficacy Studies with Loratadine and Desloratadine (B1670295) in Relevant Biological Systems
There are no published comparative efficacy studies of this compound with its parent compound, Loratadine, or its active metabolite, Desloratadine. Such studies would be crucial to understand its relative potency and potential as a pharmacologically active agent.
Toxicological Profiling and Safety Implications
The toxicological evaluation of pharmaceutical impurities is a critical component of drug safety assessment. For this compound, a potential impurity in the synthesis of the second-generation antihistamine Loratadine, a comprehensive toxicological profile is necessary to understand its potential for adverse effects in humans. This involves a battery of tests to assess its genotoxicity, cytotoxicity, and any potential off-target pharmacological activities. The findings from these assessments are then used to conduct a thorough risk assessment.
Genotoxicity and mutagenicity assessments are fundamental in determining the potential of a chemical to cause genetic damage, which can lead to carcinogenesis or heritable diseases.
The Ames test , a bacterial reverse mutation assay, is a standard initial screening for mutagenic properties of a new chemical entity. This test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay evaluates the ability of the test compound, such as this compound, to induce reverse mutations, allowing the bacteria to grow in a medium lacking that amino acid. The test is conducted with and without metabolic activation (typically using a rat liver homogenate, S9 mix) to mimic the metabolic processes in mammals.
Table 1: Illustrative Data from a Hypothetical Ames Test for this compound
| Test Strain | Concentration (µ g/plate ) | Without S9 Metabolic Activation (Mean Revertant Colonies ± SD) | With S9 Metabolic Activation (Mean Revertant Colonies ± SD) | Result |
|---|---|---|---|---|
| TA98 | 0 (Control) | 25 ± 4 | 30 ± 5 | - |
| 10 | 28 ± 5 | 33 ± 6 | Negative | |
| 50 | 31 ± 6 | 35 ± 5 | Negative | |
| 100 | 29 ± 4 | 38 ± 7 | Negative | |
| TA100 | 0 (Control) | 150 ± 12 | 160 ± 15 | - |
| 10 | 155 ± 14 | 168 ± 16 | Negative | |
| 50 | 162 ± 15 | 175 ± 18 | Negative |
This table is for illustrative purposes only and does not represent actual experimental data.
Chromosomal aberration assays are conducted to assess the potential of a compound to induce structural or numerical changes in chromosomes. These assays are typically performed in vitro using mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells. The cells are exposed to varying concentrations of the test substance, and metaphase chromosomes are examined for abnormalities like breaks, gaps, and rearrangements. A positive result in this assay would indicate clastogenic potential.
In vitro cytotoxicity studies are essential to determine the concentration at which a compound causes cell death. A common method is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.
Should a compound exhibit significant cytotoxicity, further studies may be conducted to understand the mechanism of cell death, such as apoptosis (programmed cell death) or necrosis. Apoptosis induction can be investigated using techniques like flow cytometry to detect markers such as Annexin V staining and caspase activation. Research on the parent compound, Loratadine, has indicated that it can induce autophagy-mediated apoptosis in certain cancer cell lines, though this is considered an off-target effect. nih.govresearchgate.net
Table 2: Illustrative In Vitro Cytotoxicity Data (MTT Assay) for this compound in a Human Cell Line
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0 (Control) | 100 | 5.2 |
| 1 | 98 | 4.8 |
| 10 | 95 | 5.1 |
| 50 | 88 | 6.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
While the primary pharmacological target of Loratadine is the histamine H1-receptor, investigations into its broader pharmacological profile have revealed potential off-target effects. nih.govdrugbank.com For instance, at high concentrations, Loratadine has been shown to have anti-inflammatory properties and can inhibit the release of histamine from mast cells. nih.gov It is plausible that this compound, being structurally related, could exhibit a similar profile of off-target activities, or potentially novel ones.
Any observed adverse events in toxicological studies would trigger mechanistic investigations. For example, if cardiotoxicity were observed, studies would focus on potential interactions with cardiac ion channels. Loratadine itself has been associated with a risk of QT interval prolongation at high doses. nih.gov Therefore, the potential for this compound to affect cardiac ion channels would be a key area of investigation in a comprehensive safety assessment.
The risk assessment for an impurity like this compound is based on its toxicological profile and the maximum expected daily exposure in patients taking the final drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for qualifying impurities. synthinkchemicals.com If the impurity is not genotoxic, its acceptable limit is determined based on its concentration in the drug substance and the maximum daily dose of the drug. For genotoxic impurities, the acceptable intake is much lower, often guided by the principle of "as low as reasonably practicable" (ALARP) and a threshold of toxicological concern (TTC).
The acceptable daily intake (ADI) for an impurity is calculated based on the no-observed-adverse-effect level (NOAEL) from toxicological studies, with the application of safety factors. The risk is then managed by setting appropriate limits for the impurity in the final drug product, ensuring that patient exposure remains well below the level at which any adverse effects would be expected.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Loratadine |
| Desloratadine |
| Imipramine |
| Quetiapine |
| Diphenhydramine |
| Dextromethorphan |
| Pseudoephedrine |
| Fexofenadine |
| Cetirizine |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 8 Dechloro 9 Chloro Loratadine
Impact of Chlorine Substitution and Dechlorination on Molecular Conformation and Receptor Interaction
The replacement of the chlorine atom at the 8-position with a hydrogen atom (dechlorination) and the introduction of a chlorine atom at the 9-position would likely alter the molecule's conformational preferences. This repositioning of a bulky, electronegative halogen atom could lead to changes in the dihedral angles of the tricyclic system. Such conformational shifts are critical as they determine how well the molecule fits into the binding pocket of the H1 receptor. The interaction with key amino acid residues within the receptor is sensitive to the precise orientation of the ligand. nih.gov
Influence of Halogenation Pattern on Pharmacological Potency and Selectivity
The nature and position of halogen substituents are well-established modulators of pharmacological activity in many drug classes. mdpi.com In the context of loratadine (B1675096) analogues, the specific halogenation pattern is a key determinant of their potency as antihistamines and their selectivity for the H1 receptor over other receptors.
Selectivity is another critical aspect. Second-generation antihistamines like loratadine are designed to have high selectivity for the peripheral H1 receptors to minimize off-target effects, such as sedation, which is caused by binding to H1 receptors in the central nervous system. nih.gov The altered halogenation pattern in 8-Dechloro-9-chloro Loratadine could influence its ability to cross the blood-brain barrier and its affinity for other receptors, thereby affecting its selectivity profile.
Computational Chemistry and Molecular Modeling for SAR/SPR Elucidation
In the absence of extensive experimental data for novel compounds like this compound, computational chemistry and molecular modeling serve as powerful tools to predict and understand their SAR and SPR. researchgate.net
Molecular Docking Simulations with Receptor Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking simulations with a model of the human histamine (B1213489) H1 receptor can provide insights into its binding mode and affinity. These simulations can reveal how the repositioned chlorine atom interacts with the amino acid residues in the binding pocket and whether this new interaction is favorable for binding.
Table 1: Hypothetical Molecular Docking Results for Loratadine Analogues
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Loratadine | -9.5 | Asp107, Lys191, Phe435 |
| Desloratadine (B1670295) | -9.8 | Asp107, Lys191, Phe435 |
| This compound | -9.2 | Asp107, Tyr108, Phe435 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
QSAR modeling is a statistical method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model based on a dataset of known loratadine analogues with varying halogenation patterns, it would be possible to predict the antihistaminic activity of this compound. These models use molecular descriptors that quantify various physicochemical properties of the molecules to build a predictive equation. nih.gov
Dynamics Simulations to Understand Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.net An MD simulation of this compound bound to the H1 receptor could reveal the stability of the binding pose predicted by docking and highlight the key interactions that are maintained throughout the simulation. This can offer a more realistic understanding of the binding event and the flexibility of both the ligand and the receptor.
Rational Design Principles for Modulating Biological Activity through Halogenation
The principles of rational drug design guide the modification of a lead compound to improve its pharmacological properties. Halogenation is a commonly used strategy in this process. mdpi.com The design of analogues like this compound can be seen as an application of these principles to explore the chemical space around the loratadine scaffold.
By systematically altering the position and nature of halogen substituents, medicinal chemists can fine-tune the electronic and steric properties of a molecule to optimize its interaction with the target receptor. The insights gained from studying compounds like this compound, even if only through computational methods initially, contribute to a broader understanding of the SAR of antihistamines and can guide the design of future drug candidates with improved efficacy and safety profiles.
Contemporary Challenges and Future Trajectories in 8 Dechloro 9 Chloro Loratadine Research
Development of Reference Standards and Certified Materials for Quality Control
The foundation of reliable impurity profiling and quality control (QC) in pharmaceutical manufacturing lies in the availability of high-quality reference standards. synthinkchemicals.com For an impurity like 8-Dechloro-9-chloro Loratadine (B1675096), the development and certification of such standards are paramount for accurate identification and quantification in bulk drug substances and finished products.
Certified Reference Materials (CRMs) and pharmaceutical secondary standards serve as the benchmark against which analytical methods are validated and routine QC samples are measured. sigmaaldrich.comsigmaaldrich.com These standards must be thoroughly characterized, with their identity and purity confirmed through a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). synthinkchemicals.com The availability of well-characterized reference standards for Loratadine impurities is essential for pharmaceutical research and development, enabling robust method validation and ensuring compliance with Good Manufacturing Practice (GMP). synthinkchemicals.comsynzeal.com Companies specializing in pharmaceutical reference standards often provide a comprehensive Certificate of Analysis (CoA) with their products, detailing the characterization and ensuring traceability, which is a critical component for regulatory submissions. synthinkchemicals.com
The challenge in this area often lies in the synthesis and isolation of the impurity in sufficient quantity and purity to serve as a reference standard. The synthesis of 8-Dechloro-9-chloro Loratadine would require a specific, controlled chemical process, potentially distinct from the main Loratadine synthesis, to generate the material for certification. Once synthesized, the certification process, in accordance with standards like ISO 17034 and ISO/IEC 17025, ensures the material's suitability for its intended use in qualitative and quantitative analyses. sigmaaldrich.comsigmaaldrich.com
Table 1: Key Attributes of Pharmaceutical Reference Standards
| Attribute | Description | Importance in Quality Control |
| Identity | Confirmed chemical structure of the compound. | Ensures that the correct impurity is being monitored. |
| Purity | Percentage of the desired compound, with identification of any significant impurities. | Critical for accurate quantification of the impurity in the drug product. |
| Potency/Assay | The concentration of the specified substance in the material. | Used to calibrate analytical instruments and methods for quantitative analysis. |
| Traceability | The standard is linked to a recognized national or international standard. | Provides confidence in the measurement results and is a regulatory requirement. |
| Stability | The ability of the standard to maintain its specified properties over time under defined storage conditions. | Ensures the long-term reliability of the reference material. |
Advanced Analytical Techniques for Trace-Level Impurity Detection
Regulatory guidelines necessitate the detection and quantification of impurities, often at trace levels (typically controlled between 0.01% and 1.0%). resolvemass.canih.gov This requirement drives the continuous development and application of advanced and highly sensitive analytical techniques. drug-dev.comintertek.com For an impurity such as this compound, which may be present in very low concentrations within a complex drug matrix, sophisticated methods are essential.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling in the pharmaceutical industry. resolvemass.cachemass.si Reversed-phase HPLC methods, often coupled with UV detection, are commonly developed and validated for the separation and quantification of Loratadine and its related compounds. nih.govnih.gov To resolve closely related impurities, such as positional isomers or dehalogenated variants, ultra-high-performance liquid chromatography (UPLC) systems are increasingly employed, offering higher resolution and faster analysis times. researchgate.net
For structural confirmation and the identification of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the determination of the molecular weight and fragmentation patterns of trace-level impurities. resolvemass.ca High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can help elucidate the elemental composition of an unknown impurity, a crucial step in its identification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile or semi-volatile impurities that may arise from the manufacturing process. drug-dev.com
Table 2: Comparison of Analytical Techniques for Impurity Detection
| Technique | Principle | Advantages for Trace Detection | Common Application for Loratadine Impurities |
| HPLC/UPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, widely available, good for quantification. | Routine quality control, stability studies, quantification of known impurities. nih.govnih.gov |
| LC-MS/MS | Separation by LC, detection by mass-to-charge ratio. | High sensitivity and selectivity, structural information. | Identification of unknown impurities, quantification at very low levels. researchgate.net |
| GC-MS | Separation of volatile compounds, detection by mass-to-charge ratio. | Excellent for volatile and semi-volatile impurities like residual solvents. | Analysis of potential process-related volatile impurities. drug-dev.com |
| HRMS | Provides highly accurate mass measurements. | Enables determination of elemental composition for unknown impurity identification. | Structure elucidation of novel degradation products or process impurities. |
Long-Term Safety and Pharmacovigilance Considerations for Impurities in Pharmaceutical Products
The presence of impurities in pharmaceutical products necessitates a thorough evaluation of their potential impact on patient safety over the long term. Pharmacovigilance, the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem, plays a critical role in the lifecycle management of any medicinal product, including the monitoring of risks associated with impurities. aurigaresearch.comnih.gov
For an impurity like this compound, the primary safety concern is the lack of specific toxicological data. While the parent compound, Loratadine, has a well-established safety profile, the safety of its impurities cannot be assumed. sigmaaldrich.com Long-term safety considerations involve assessing the potential for the impurity to be toxic, genotoxic, or carcinogenic. Impurities that are also significant metabolites present in animal and/or human studies are generally considered qualified from a safety perspective. gally.chich.org However, for process-related impurities that are not metabolites, a specific toxicological assessment may be required if they are present above certain qualification thresholds defined by regulatory guidelines. gally.ch
A comprehensive risk management plan (RMP) is a key component of the regulatory submission for a new drug and is maintained throughout its lifecycle. europa.eu While typically focused on the active substance, the principles of an RMP can be extended to significant impurities. This involves identifying and characterizing the risks (the safety specification), planning pharmacovigilance activities to monitor these risks, and implementing risk minimization measures. europa.eu For impurities, this could involve setting stringent specification limits and monitoring batches for any new or unusual impurity profiles that may emerge over time. The continuous collection and analysis of safety data are crucial to ensure that the benefit-risk balance of the pharmaceutical product remains positive. aurigaresearch.com
Regulatory Science and Harmonization of Impurity Guidelines
A robust and harmonized regulatory framework is essential for ensuring the quality and safety of pharmaceuticals globally. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, the USA, and other regions. ich.org These guidelines provide a scientific basis for the control of impurities in drug substances and drug products.
The primary ICH guidelines governing impurities are:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. gally.chich.org It establishes thresholds for reporting (the level above which an impurity must be reported), identification (the level above which the structure of an impurity should be determined), and qualification (the level above which an impurity's safety must be justified). gally.ch
ICH Q3B(R2): Impurities in New Drug Products: This guideline is complementary to Q3A and addresses impurities that are degradation products of the active substance or arise from interactions between the drug substance and excipients. europa.euslideshare.netfda.gov
ICH Q3D(R2): Elemental Impurities: This guideline focuses on the control of inorganic impurities. ich.org
The harmonization of these guidelines is critical as it prevents manufacturers from having to conduct different sets of tests and meet different acceptance criteria for different markets, thereby facilitating global drug development and trade. pharmtech.com Regulatory science plays a key role in the development and revision of these guidelines, ensuring they are based on sound scientific principles and risk assessment. For an impurity like this compound, these guidelines would dictate the level at which it must be reported, identified, and toxicologically qualified, based on the maximum daily dose of Loratadine. gally.chslideshare.net The ongoing challenge is to ensure that these harmonized guidelines are implemented consistently across different regulatory jurisdictions and to adapt them as new scientific knowledge and analytical technologies emerge. pharmtech.com
Potential Research into the Biotransformation Pathways of Other Halogenated Drug Impurities
Understanding the metabolic fate of drug impurities is a growing area of interest in pharmaceutical research. While not always a regulatory requirement for trace-level process impurities, investigating the biotransformation of a halogenated impurity like this compound can provide valuable insights into its potential for accumulation, reactivity, and toxicity.
The metabolism of the parent drug, Loratadine, is extensive and primarily occurs in the liver, mediated by various cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2D6. nih.govstudy.comdrugbank.com The primary metabolic pathway is the formation of its active metabolite, desloratadine (B1670295). nih.govnih.gov Given the structural similarity, it is plausible that this compound could also be a substrate for these enzymes.
Research into the biotransformation of halogenated compounds, in general, has shown that dehalogenation is a possible metabolic pathway. nih.govmdpi.com This can occur through various enzymatic mechanisms. Therefore, potential research could investigate whether this compound undergoes metabolism via:
Oxidative dehalogenation: Mediated by CYP enzymes, leading to the removal of a chlorine atom and its replacement with a hydroxyl group.
Reductive dehalogenation: Which may occur under certain physiological conditions.
Other Phase I and Phase II metabolic reactions: Such as hydroxylation on other parts of the molecule or conjugation with glucuronic acid or sulfate.
Studying the biotransformation of such impurities can be accomplished using in vitro systems, such as human liver microsomes or recombinant CYP enzymes, followed by analysis using advanced techniques like LC-MS to identify the resulting metabolites. Such research would contribute to a deeper understanding of the disposition of halogenated drug impurities in the body, aiding in more comprehensive safety and risk assessments. hyphadiscovery.com The incorporation of halogen atoms is a common strategy in drug design to enhance biological activity, but it can also impede biodegradability, making the study of their metabolic pathways crucial. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing 8-dechloro-9-chloro loratadine, and how can purity be validated?
- Methodology : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor reaction intermediates and final product purity. Optimize reaction conditions (e.g., solvent polarity, temperature) using a factorial design approach to minimize impurities like 6,9-dichloracridine derivatives . Validate purity by comparing spectral data (e.g., NMR, FTIR) with reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .
Q. How can researchers differentiate this compound from structurally similar impurities?
- Methodology : Employ X-ray powder diffraction (XRPD) to identify polymorphic forms and distinguish between desloratadine-related impurities (e.g., EP Impurity A). Quantify impurities using validated chromatographic methods (e.g., USP-grade HPLC protocols) and cross-reference with synthetic byproduct libraries .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodology : Conduct cytotoxicity assays (e.g., MTT, LDH release) in human hepatocyte cell lines (e.g., HepG2) to assess acute toxicity. Pair with metabolic stability studies using liver microsomes to predict pharmacokinetic behavior. Ensure compliance with GHS hazard classifications (e.g., acute oral toxicity H302) .
Advanced Research Questions
Q. How can contradictions in preclinical safety data for this compound be resolved?
- Methodology : Perform meta-analyses of existing toxicology datasets (e.g., company PSURs, CDC reports) to identify confounding variables (e.g., dose thresholds, species-specific responses). Validate findings using in vivo models (e.g., rodent teratogenicity studies) under controlled conditions, adhering to OECD guidelines .
Q. What experimental designs are effective for studying the anticancer mechanisms of this compound in lung cancer models?
- Methodology : Retrospective cohort analysis (e.g., 4,522-patient dataset) to correlate drug exposure with survival outcomes. Validate via RNA-seq to identify apoptosis/pyroptosis-related pathways (e.g., caspase-3 activation, NLRP3 inflammasome). Use xenograft models to assess tumor regression and immune infiltration .
Q. How can formulation challenges (e.g., low bioavailability) be addressed using Quality-by-Design (QbD) principles?
- Methodology : Apply risk assessment tools (e.g., Ishikawa diagrams, FMEA) to prioritize critical formulation parameters (e.g., polymer concentration, drug-loading ratio). Optimize using response surface methodology (RSM) for buccoadhesive wafers or liposomal gels. Validate via texture analysis (e.g., bioadhesive force) and in vitro release studies .
Q. What analytical strategies resolve discrepancies in polymorph characterization (e.g., Form I vs. Form II)?
- Methodology : Combine XRPD with differential scanning calorimetry (DSC) to detect polymorphic transitions. Use spiked samples (e.g., 1% Form II in Form I) to establish detection limits. Cross-validate with solid-state NMR to confirm crystallinity and phase purity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s genotoxicity?
- Methodology : Re-evaluate assay conditions (e.g., Ames test vs. micronucleus assay) and metabolic activation systems (e.g., S9 liver fractions). Compare with structural analogs (e.g., loratadine) to assess chlorine substitution’s impact. Use computational tools (e.g., QSAR models) to predict mutagenic potential .
Q. What statistical approaches reconcile population-level safety data (e.g., CDC studies) with preclinical findings?
- Methodology : Apply Bayesian inference to integrate retrospective cohort data (e.g., hypospadias incidence) with preclinical dose-response curves. Adjust for covariates (e.g., maternal comorbidities, polypharmacy) using multivariate regression. Validate via sensitivity analysis to quantify uncertainty .
Methodological Resources
- Synthesis & Purity : Reference NIST spectral libraries and EP impurity standards .
- Formulation Design : Utilize Design-Expert software for RSM optimization .
- Toxicity Screening : Follow OECD guidelines and GHS hazard classifications .
Note: Avoid commercial sources like Mordor Intelligence™ and BenchChem. Prioritize peer-reviewed journals and regulatory databases (e.g., FDA, CDC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
